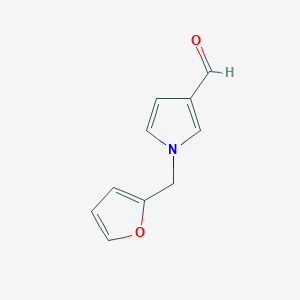
1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is an organic compound that features a furan ring and a pyrrole ring connected through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with pyrrole in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the formation of the methylene bridge between the furan and pyrrole rings. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
- Oxidation of the aldehyde group yields 1-(furan-2-ylmethyl)-1H-pyrrole-3-carboxylic acid.
- Reduction of the aldehyde group yields 1-(furan-2-ylmethyl)-1H-pyrrole-3-methanol.
- Electrophilic substitution reactions yield various halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its conjugated ring systems.
Mécanisme D'action
The mechanism by which 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrrole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Furan-2-ylmethyl)-1H-indole-3-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring.
1-(Furan-2-ylmethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position of the pyrrole ring.
Uniqueness: 1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the aldehyde group and the methylene bridge connecting the furan and pyrrole rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59303-01-4 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10/h1-6,8H,7H2 |
Clé InChI |
QHMAVTMJOHFHAT-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN2C=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


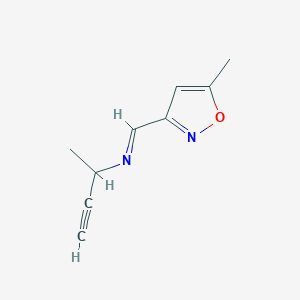
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
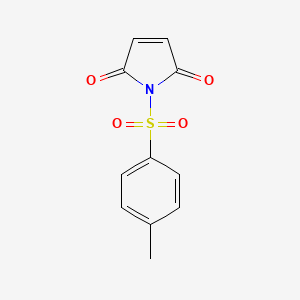
![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
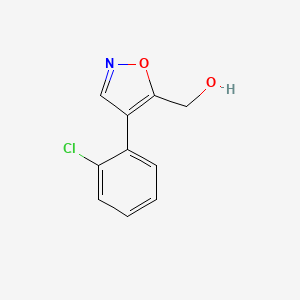
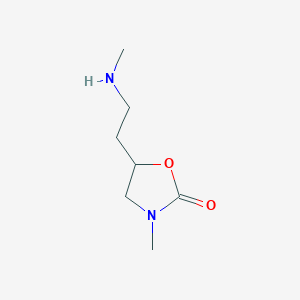
![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)


![1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide](/img/structure/B12871058.png)
